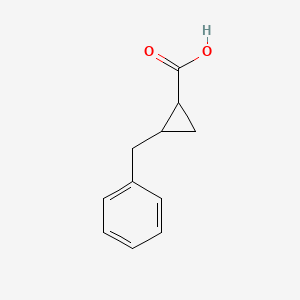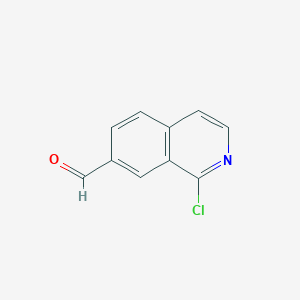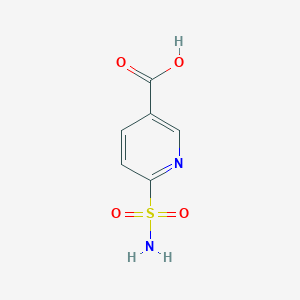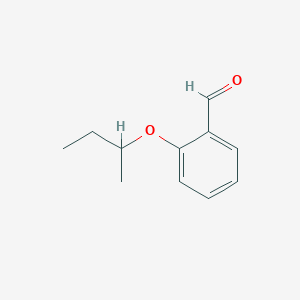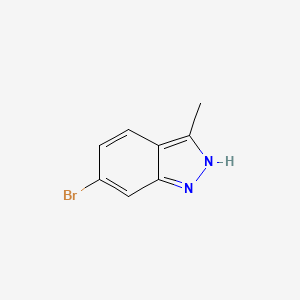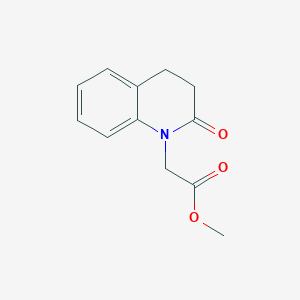
1-Butyl-4-méthyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyl-4-methyl-1H-pyrazol-5-amine” is a pyrazole-derived compound. It is a dark red solid at room temperature and slightly soluble in chloroform and dichloromethane . It has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .
Molecular Structure Analysis
The molecular formula of “1-Butyl-4-methyl-1H-pyrazol-5-amine” is C8H15N3 . Its molecular weight is 153.22 g/mol . The SMILES string representation of its structure is CCCCn1ncc©c1N .Chemical Reactions Analysis
The amino group in “1-Butyl-4-methyl-1H-pyrazol-5-amine” is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .Physical And Chemical Properties Analysis
“1-Butyl-4-methyl-1H-pyrazol-5-amine” is a dark red solid at room temperature . It is slightly soluble in chloroform and dichloromethane, and has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .Applications De Recherche Scientifique
Médecine : Développement d’agents antimicrobiens
Le 1-Butyl-4-méthyl-1H-pyrazol-5-amine présente des applications potentielles dans le développement de nouveaux agents antimicrobiens. Sa structure peut être utilisée pour synthétiser des composés qui présentent un bon potentiel antimicrobien . Ceci est particulièrement précieux dans la lutte contre les bactéries résistantes aux médicaments, offrant une voie vers de nouveaux traitements.
Agriculture : Synthèse agrochimique
En agriculture, ce composé sert de bloc de construction pour la création d’agrochimiques . Ses dérivés peuvent posséder des propriétés herbicides, offrant une voie pour développer de nouveaux herbicides qui peuvent aider à gérer la résistance aux mauvaises herbes et à améliorer la protection des cultures.
Pharmacologie : Découverte de médicaments
Ce composé est précieux en pharmacologie pour les efforts de découverte de médicaments. Il peut être modifié pour créer des molécules avec des activités pharmacologiques potentielles, telles que des effets anti-inflammatoires, antipyrétiques et antitumoraux .
Synthèse chimique : Bloc de construction de la synthèse organique
Le this compound est un bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour construire des molécules complexes pour les produits pharmaceutiques, les colorants et autres composés organiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The amino group in the pyrazole ring is a common reaction center and can undergo a series of nucleophilic substitution reactions to produce derivative pyrazole compounds .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
1-Butyl-4-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 1-Butyl-4-methyl-1H-pyrazol-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-Butyl-4-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. This inhibition can result in altered phosphorylation states of downstream targets, thereby modulating cellular responses. Additionally, changes in gene expression induced by this compound can lead to long-term effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butyl-4-methyl-1H-pyrazol-5-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-Butyl-4-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
1-Butyl-4-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 1-Butyl-4-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary biological effects. The distribution pattern of this compound is crucial for understanding its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 1-Butyl-4-methyl-1H-pyrazol-5-amine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-butyl-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSUBAQIYOSKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614229 |
Source


|
| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-51-4 |
Source


|
| Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
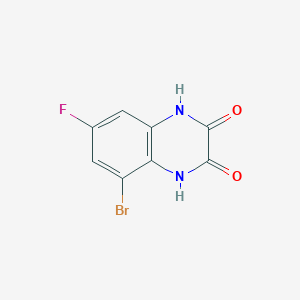
![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)
![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)
